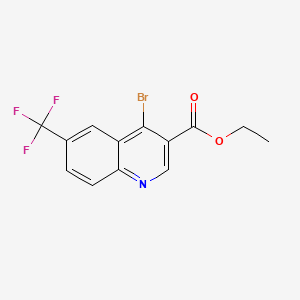

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate” is a chemical compound with the molecular formula C13H9BrF3NO2 . It is a derivative of quinoline, a class of compounds that have various pharmacological applications .

Molecular Structure Analysis

The molecular structure of “Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate” includes a quinoline core, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains bromine, trifluoromethyl, and ethyl carboxylate groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The compound “Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate” is a solid under normal conditions . Its molecular weight is 348.12 .Aplicaciones Científicas De Investigación

Anticancer Applications

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a derivative of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line . It also shows weak activity against the HCT-116 human colorectal carcinoma cell line .

Reactivity Enhancement

The cytotoxic activity of this compound can be enhanced by modifying the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .

Preparation of Novel Rare Earth Complexes

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate, another derivative of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, may be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .

Pharmaceutical Intermediates

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a related compound, is used as pharmaceutical intermediates .

Synthesis of Other Compounds

The reactions of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate with various reagents yield corresponding condensation products . These products can be used in further chemical reactions.

Antiproliferative Activity

Quinoline ring, an essential core of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, is known for its antiproliferative activity through inhibition of different enzymes including topoisomerase .

Safety and Hazards

Safety information for “4-Bromo-6-(trifluoromethyl)quinoline”, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propiedades

IUPAC Name |

ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOPWFOKKSLPMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677915 |

Source

|

| Record name | Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |

CAS RN |

1242260-07-6 |

Source

|

| Record name | Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)

![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)